3-(Fluoromethyl)azetidine-3-carboxylic acid
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Overview
Description
3-(Fluoromethyl)azetidine-3-carboxylic acid is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential as a building block for more complex molecules .
Preparation Methods
The synthesis of 3-(Fluoromethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the fluoromethyl and carboxylic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated precursor can lead to the formation of the azetidine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
3-(Fluoromethyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Fluoromethyl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives can be used to probe biological systems and understand enzyme interactions.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)azetidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and specificity, while the azetidine ring provides a rigid scaffold that can interact with specific sites on the target molecule. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(Fluoromethyl)azetidine-3-carboxylic acid include other azetidines and their derivatives, such as:
3-Hydroxy-N-methylazetidine-2-carboxylic acid: Known for its biological activity and use in medicinal chemistry.
Azetidine iminosugars: These compounds are glycosidase inhibitors and have applications in studying carbohydrate metabolism. The uniqueness of this compound lies in its fluoromethyl group, which imparts distinct chemical and biological properties compared to other azetidines.
Properties
Molecular Formula |
C5H8FNO2 |
---|---|
Molecular Weight |
133.12 g/mol |
IUPAC Name |
3-(fluoromethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C5H8FNO2/c6-1-5(4(8)9)2-7-3-5/h7H,1-3H2,(H,8,9) |
InChI Key |
SPIKXXPYVIKXMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CF)C(=O)O |
Origin of Product |
United States |
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